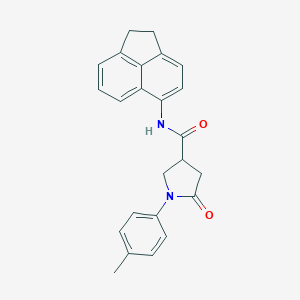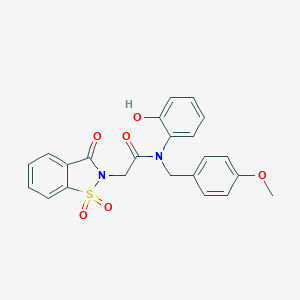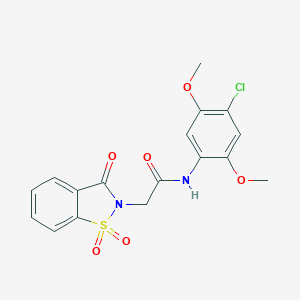![molecular formula C19H14N2O2S2 B278726 3-{[2-(PHENYLSULFANYL)PHENYL]AMINO}-1??,2-BENZOTHIAZOLE-1,1-DIONE](/img/structure/B278726.png)
3-{[2-(PHENYLSULFANYL)PHENYL]AMINO}-1??,2-BENZOTHIAZOLE-1,1-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(PHENYLSULFANYL)PHENYL]AMINO}-1??,2-BENZOTHIAZOLE-1,1-DIONE is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring system, which is known for its diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(PHENYLSULFANYL)PHENYL]AMINO}-1??,2-BENZOTHIAZOLE-1,1-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzenethiol with 2-bromobenzonitrile under basic conditions to form the intermediate 2-(phenylsulfanyl)benzonitrile. This intermediate is then subjected to cyclization with sulfur and ammonia to yield the desired benzothiazole derivative. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[2-(PHENYLSULFANYL)PHENYL]AMINO}-1??,2-BENZOTHIAZOLE-1,1-DIONE undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzothiazole derivatives.
Applications De Recherche Scientifique
3-{[2-(PHENYLSULFANYL)PHENYL]AMINO}-1??,2-BENZOTHIAZOLE-1,1-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-{[2-(PHENYLSULFANYL)PHENYL]AMINO}-1??,2-BENZOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The phenylsulfanyl group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic activities.
2-Phenylbenzothiazole: Studied for its anticancer properties.
Benzothiazole-2-thiol: Used as a corrosion inhibitor and in the synthesis of dyes.
Uniqueness
3-{[2-(PHENYLSULFANYL)PHENYL]AMINO}-1??,2-BENZOTHIAZOLE-1,1-DIONE stands out due to its unique combination of a phenylsulfanyl group and a benzothiazole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H14N2O2S2 |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
1,1-dioxo-N-(2-phenylsulfanylphenyl)-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C19H14N2O2S2/c22-25(23)18-13-7-4-10-15(18)19(21-25)20-16-11-5-6-12-17(16)24-14-8-2-1-3-9-14/h1-13H,(H,20,21) |
Clé InChI |
BFIJLUOEYSDLKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43 |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278647.png)
![1-(4-chlorophenyl)-5-oxo-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B278648.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278649.png)
![1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B278650.png)

![3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid](/img/structure/B278653.png)
![2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B278654.png)
![N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)amine](/img/structure/B278655.png)
![N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B278665.png)
![N-(4-CHLOROPHENYL)-N-[(4-HYDROXY-3-METHOXYPHENYL)METHYL]-2-(1,1,3-TRIOXO-1??,2-BENZOTHIAZOL-2-YL)ACETAMIDE](/img/structure/B278672.png)

![ETHYL 4,5-DIMETHYL-2-{[3-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)PROPANOYL]AMINO}-3-THIOPHENECARBOXYLATE](/img/structure/B278674.png)
![2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate](/img/structure/B278678.png)
